molecular formula C3HF3 B14657448 1,1,3-Trifluoropropadiene CAS No. 51584-24-8

1,1,3-Trifluoropropadiene

Cat. No.: B14657448
CAS No.: 51584-24-8
M. Wt: 94.03 g/mol
InChI Key: MFURFZBNFNQYPJ-UHFFFAOYSA-N
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Description

1,1,3-Trifluoropropadiene is an organofluorine compound with the molecular formula C₃H₃F₃. It is a colorless gas that is used in various chemical reactions and industrial applications. The presence of three fluorine atoms in its structure makes it highly reactive and useful in the synthesis of other fluorinated compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3-Trifluoropropadiene can be synthesized through several methods. One common method involves the dehydrofluorination of 1,1,1,3-tetrafluoropropane using a strong base such as potassium tert-butoxide. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound is produced through a continuous flow process. This method involves the gas-phase dehydrofluorination of 1,1,1,3-tetrafluoropropane in the presence of a catalyst. The reaction is carried out in a series of reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Trifluoropropadiene undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form trifluoroacetic acid.

    Reduction: It can be reduced to form 1,1,3-trifluoropropane.

    Substitution: It can undergo nucleophilic substitution reactions to form a variety of fluorinated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Major Products Formed:

    Oxidation: Trifluoroacetic acid.

    Reduction: 1,1,3-Trifluoropropane.

    Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,3-Trifluoropropadiene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of fluorinated polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which 1,1,3-Trifluoropropadiene exerts its effects involves its high reactivity due to the presence of three fluorine atoms. These fluorine atoms create a strong electron-withdrawing effect, making the compound highly electrophilic. This electrophilicity allows it to readily participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    3,3,3-Trifluoropropene: Another fluorinated propene with similar reactivity but different substitution patterns.

    1,1,1-Trifluoropropene: Similar in structure but with all three fluorine atoms on the same carbon.

    1,1,1-Trifluoro-2-propene: Similar in structure but with a different position of the double bond.

Uniqueness: 1,1,3-Trifluoropropadiene is unique due to its specific substitution pattern, which gives it distinct reactivity compared to other fluorinated propenes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

51584-24-8

Molecular Formula

C3HF3

Molecular Weight

94.03 g/mol

InChI

InChI=1S/C3HF3/c4-2-1-3(5)6/h2H

InChI Key

MFURFZBNFNQYPJ-UHFFFAOYSA-N

Canonical SMILES

C(=C=C(F)F)F

Origin of Product

United States

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